molecular formula C16H19N5 B6173375 [(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine CAS No. 2680538-75-2

[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

Cat. No. B6173375
CAS RN: 2680538-75-2
M. Wt: 281.4
InChI Key:
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Description

[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine, also known as 1-ethyl-1H-imidazol-2-ylmethyl-4-(1H-imidazol-1-yl)phenylmethanamine, is a synthetic organic compound used in a wide range of scientific research applications. It is an imidazole derivative that is often used as a ligand to form coordination complexes with transition metals. This compound has a wide range of biological and physiological effects, making it a useful tool for scientists in the fields of biochemistry and pharmacology.

Scientific Research Applications

[([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine has a wide range of scientific research applications. It has been used in the synthesis of coordination complexes, which can be used as catalysts in a variety of chemical reactions. It has also been used in the synthesis of polymers-supported catalysts, which have been used to catalyze the oxidation of alcohols and the reduction of nitro compounds. Additionally, this compound has been used in the synthesis of novel imidazole-based drugs, which have been studied for their potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of [([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine is not yet fully understood. However, it is believed to act as a ligand to form coordination complexes with transition metals, which can then be used to catalyze a variety of chemical reactions. Additionally, this compound has been studied for its potential use in the development of novel imidazole-based drugs, which could be used to treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of [([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine are not yet fully understood. However, this compound has been studied for its potential use in the development of novel imidazole-based drugs, which could be used to treat various diseases. Additionally, this compound has been shown to have antioxidant properties, which could potentially be used to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using [([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine in laboratory experiments is its relative ease of synthesis. Additionally, this compound has been shown to have a wide range of scientific research applications, making it a useful tool for scientists in the fields of biochemistry and pharmacology. However, the exact biochemical and physiological effects of this compound are not yet fully understood, so caution should be taken when using this compound in laboratory experiments.

Future Directions

The potential future directions for research on [([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine are numerous. Further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential use in the development of novel imidazole-based drugs. Additionally, this compound could be studied for its potential use in the synthesis of coordination complexes, which could be used as catalysts in a variety of chemical reactions. Finally, this compound could also be studied for its potential use in the synthesis of polymers-supported catalysts, which could be used to catalyze the oxidation of alcohols and the reduction of nitro compounds.

Synthesis Methods

The synthesis of [([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine is relatively simple and can be accomplished in a few steps. The first step is to prepare the starting material, 4-(1H-imidazol-1-yl)phenylmethanamine, by reacting 4-methoxyphenylacetonitrile with 1H-imidazole in the presence of sodium methoxide. The resulting product is then reacted with ethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields [([(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})aminemidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine' involves the reaction of two starting materials, 1-ethyl-2-bromoethylimidazole and 4-(1H-imidazol-1-yl)benzylamine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "1-ethyl-2-bromoethylimidazole", "4-(1H-imidazol-1-yl)benzylamine" ], "Reaction": [ "Step 1: 1-ethyl-2-bromoethylimidazole is reacted with sodium azide in DMF to form 1-ethyl-2-azidoethylimidazole.", "Step 2: 1-ethyl-2-azidoethylimidazole is then reduced with triphenylphosphine and palladium acetate in THF to form 1-ethyl-2-ethylimidazole.", "Step 3: 4-(1H-imidazol-1-yl)benzylamine is reacted with paraformaldehyde and acetic acid in ethanol to form N-(4-formylphenyl)imidazolidin-2-amine.", "Step 4: N-(4-formylphenyl)imidazolidin-2-amine is then reacted with 1-ethyl-2-ethylimidazole in the presence of sodium triacetoxyborohydride in methanol to form the final product, '[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine'." ] }

CAS RN

2680538-75-2

Product Name

[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

Molecular Formula

C16H19N5

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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